

AGI-12026 vs. Ivosidenib (AG-120): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AGI-12026	
Cat. No.:	B15574180	Get Quote

This guide provides a comparative overview of **AGI-12026** and ivosidenib (AG-120), focusing on their mechanisms of action and available efficacy data. While both compounds target isocitrate dehydrogenase (IDH) mutations, a prevalent driver in several cancers, they represent distinct chemical entities with different selectivity profiles.

Executive Summary:

Ivosidenib (formerly AG-120) is a well-characterized, potent, and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.[1][2][3] In contrast, AGI-12026 is a preclinical, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[4][5] Publicly available efficacy data for AGI-12026 is limited, precluding a direct quantitative comparison with the extensive clinical data available for ivosidenib. This guide will primarily focus on the established efficacy of ivosidenib, with available details on AGI-12026 for contextual understanding.

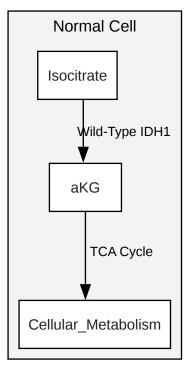
Ivosidenib (AG-120): A Selective Mutant IDH1 Inhibitor

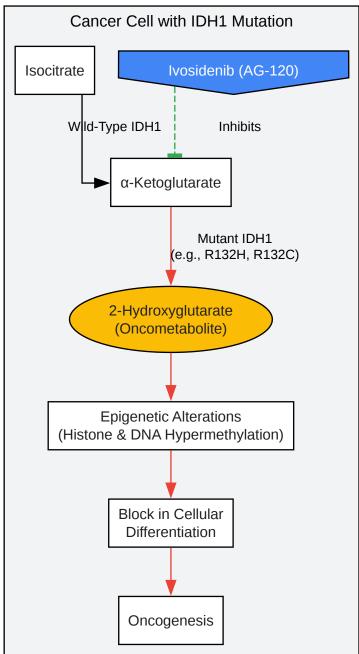
Ivosidenib is an oral, targeted therapy that specifically inhibits the gain-of-function activity of mutated IDH1 enzymes.[1][2] These mutations, most commonly occurring at the R132 residue, lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, ultimately blocking



cellular differentiation and promoting oncogenesis.[1][2] Ivosidenib works by reducing 2-HG levels, thereby restoring normal cellular differentiation.[1]

Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action





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Caption: Mutant IDH1 pathway and the inhibitory action of Ivosidenib.

Efficacy of Ivosidenib (AG-120)

The efficacy of ivosidenib has been demonstrated in both preclinical models and extensive clinical trials.

Preclinical Efficacy

Ivosidenib has shown potent and selective inhibition of various IDH1-R132 mutants in biochemical and cell-based assays.

Table 1: Preclinical Activity of Ivosidenib (AG-120)

Assay Type	Target/Cell Line	Endpoint	Result
Biochemical Assay	IDH1-R132H	IC50	12 nM[6]
Biochemical Assay	IDH1-R132C	IC50	13 nM[6]
Biochemical Assay	IDH1-R132G	IC50	8 nM[6]
Biochemical Assay	IDH1-R132L	IC50	13 nM[6]
Biochemical Assay	IDH1-R132S	IC50	12 nM[6]
Cell-Based Assay	Primary mIDH1 AML Patient Samples	2-HG Reduction	>96% at 0.5 µM[1][2]
In Vivo Xenograft Model	HT1080 (mIDH1- R132C)	Tumor 2-HG Reduction	92.0% (50 mg/kg), 95.2% (150 mg/kg)[1] [2]

IC50: Half-maximal inhibitory concentration.

Clinical Efficacy

Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.

Table 2: Clinical Efficacy of Ivosidenib in Relapsed/Refractory AML (Phase 1, NCT02074839)[7]



Efficacy Endpoint	Value (N=179)	95% Confidence Interval
Overall Response Rate (ORR)	41.9%	34.6% - 49.5%
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)	31.8%	25.1% - 39.2%
Complete Remission (CR)	24.0%	18.0% - 31.0%
Median Duration of CR	10.1 months	6.5 - 22.2 months
Median Duration of CR+CRh	8.2 months	5.6 - 12.0 months

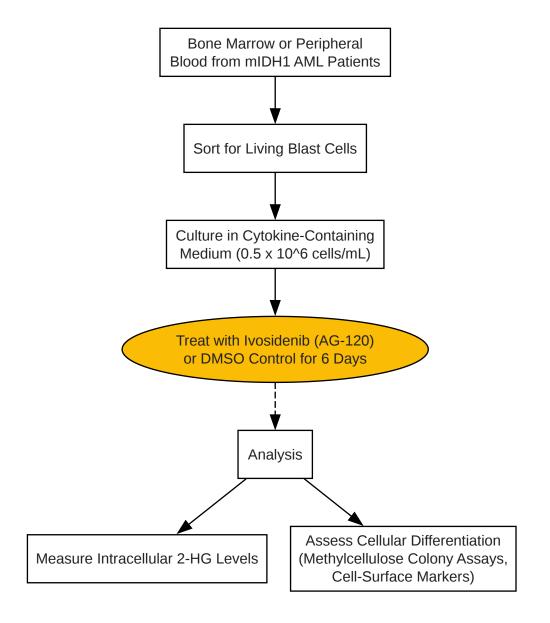
Table 3: Clinical Efficacy of Ivosidenib + Azacitidine in Newly Diagnosed IDH1-mutated AML (AGILE Phase 3, NCT03173248)[8]

Efficacy Endpoint	lvosidenib + Azacitidine	Placebo + Azacitidine	Hazard Ratio (95% CI) / p-value
Median Overall Survival (OS)	29.3 months	7.9 months	0.42 (0.27 - 0.65); p < 0.0001
Complete Remission (CR) Rate	47%	15%	-
Transfusion Independence	53.8%	17.1%	p = 0.0004

Experimental Protocols Ex Vivo Treatment of Primary AML Patient Samples

This protocol describes the methodology used to assess the effect of ivosidenib on 2-HG levels and cellular differentiation in primary human AML cells.[1][2]





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- To cite this document: BenchChem. [AGI-12026 vs. Ivosidenib (AG-120): A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574180#agi-12026-vs-ivosidenib-ag-120-efficacy]

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